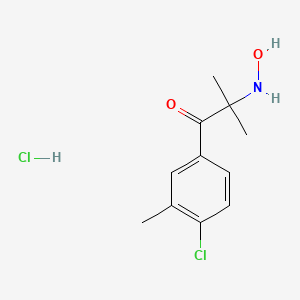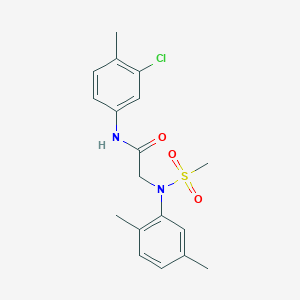
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride
Übersicht
Beschreibung
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride, also known as AH-7921, is a synthetic opioid drug. It was first synthesized in the 1970s as a research chemical, and it has gained popularity as a recreational drug in recent years. Despite its potential for abuse, AH-7921 has shown promise in scientific research for its analgesic and anti-inflammatory properties.
Wirkmechanismus
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride is an agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has some affinity for the delta-opioid receptor, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride has been shown to produce analgesia, sedation, and respiratory depression in animal models. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a high affinity for the mu-opioid receptor, making it a potent analgesic. However, it also has several limitations. It has a short half-life, which can make dosing difficult, and it has a high potential for abuse, which can make it difficult to control in laboratory settings.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride. One area of interest is its potential as a treatment for opioid addiction, as it has been shown to reduce withdrawal symptoms in rats. Another area of interest is its potential as a painkiller and anti-inflammatory agent, particularly for chronic pain conditions. Finally, there is interest in developing new synthetic opioids with improved safety profiles and reduced potential for abuse.
Wissenschaftliche Forschungsanwendungen
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride has been studied for its potential as a painkiller and anti-inflammatory agent. It has been shown to be effective in reducing pain in animal models of neuropathic pain and inflammation. 1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride has also been studied for its potential as a treatment for opioid addiction, as it has been shown to reduce withdrawal symptoms in rats.
Eigenschaften
IUPAC Name |
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-7-6-8(4-5-9(7)12)10(14)11(2,3)13-15;/h4-6,13,15H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFTZNMIGOZKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(C)(C)NO)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6489010 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-4-piperidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B3938270.png)
![2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime](/img/structure/B3938276.png)

![(5-fluoro-2-methoxyphenyl){methyl[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}acetic acid](/img/structure/B3938293.png)
![2-[(4-nitrobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3938299.png)
![4-ethoxy-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3938314.png)
![N,N-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]-3-propionyl-2-imidazolidinyl}aniline](/img/structure/B3938320.png)

![N-[2-(benzylthio)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3938325.png)
![ethyl 2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-imidazolidinecarboxylate](/img/structure/B3938326.png)

![N-allyl-6-tert-butyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3938333.png)
![3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B3938347.png)
![N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3938359.png)